2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate
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Overview
Description
2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate is a complex organic compound that features an indole core structure Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, and bases are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can produce a variety of functionalized indole compounds.
Scientific Research Applications
2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
What sets 2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Properties
CAS No. |
94618-55-0 |
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Molecular Formula |
C21H16N3O- |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[(3-anilino-1H-indol-2-yl)methylideneamino]phenolate |
InChI |
InChI=1S/C21H17N3O/c25-20-13-7-6-12-18(20)22-14-19-21(23-15-8-2-1-3-9-15)16-10-4-5-11-17(16)24-19/h1-14,23-25H/p-1 |
InChI Key |
ZJOYFGYDFIXTRR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(NC3=CC=CC=C32)C=NC4=CC=CC=C4[O-] |
Origin of Product |
United States |
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